2-Butoxypyridin-3-OL

Description

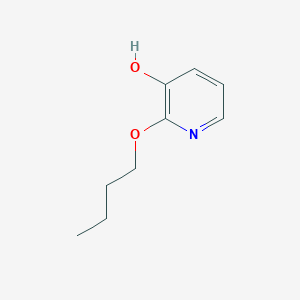

Structure

3D Structure

Properties

IUPAC Name |

2-butoxypyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-3-7-12-9-8(11)5-4-6-10-9/h4-6,11H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESREQFXGRVANF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical and Biological Interactions Involving 2 Butoxypyridin 3 Ol

Reaction Pathway Elucidation for 2-Butoxypyridin-3-OL Synthesis and Degradation

The synthesis of 2-alkoxypyridin-3-ol derivatives is typically achieved through the nucleophilic substitution of a suitable precursor. A common synthetic pathway for compounds like this compound involves the O-alkylation of a pyridin-3-ol precursor. This reaction generally employs a butylation agent, such as a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane), and a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

The generalized reaction scheme proceeds as follows: The hydroxyl group of a pyridin-3-ol derivative is deprotonated by a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting pyridinolate anion then acts as a nucleophile, attacking the electrophilic butyl halide in an Sₙ2 reaction to form the 2-butoxy ether linkage. The choice of base and solvent is critical to ensure sufficient reactivity and to avoid side reactions.

Regarding degradation, the butoxy ether linkage in this compound is susceptible to cleavage under strong acidic conditions. This degradation pathway involves the protonation of the ether oxygen, followed by nucleophilic attack on the butyl group or the pyridine (B92270) ring, leading to the regeneration of the pyridinol and a butanol or butyl-derived byproduct. The stability of the ether is influenced by the steric and electronic properties of the pyridine ring.

A summary of a plausible synthetic route is presented in the table below.

| Reaction Step | Reagents and Conditions | Intermediate/Product | Mechanism |

| Deprotonation | Pyridin-3-ol precursor, Base (e.g., NaH) | Pyridinolate anion | Acid-Base Reaction |

| Alkylation | Butyl halide (e.g., 1-bromobutane), Aprotic Solvent (e.g., DMF) | This compound | Sₙ2 Nucleophilic Substitution |

| Overall Synthesis | Pyridin-3-ol precursor, Base, Butyl halide | This compound | Two-step, one-pot synthesis |

| Degradation | Strong Acid (e.g., HBr, HI) | Pyridin-3-ol, Butyl-derived byproduct | Acid-catalyzed ether cleavage |

Catalytic Roles and Metal-Ligand Bifunctional Mechanisms in Pyridinol Chemistry

The pyridinol functional group is a key feature in the design of advanced catalysts due to its ability to engage in metal-ligand cooperation (MLC). This cooperation arises from the tautomeric equilibrium between the 2-pyridinol and 2-pyridone forms, which allows the ligand to do more than just occupy a coordination site on a metal center. Instead, it can actively participate in bond-breaking and bond-forming steps during a catalytic cycle. researchgate.netrsc.org

This bifunctional mechanism is particularly prominent in hydrogenation, dehydrogenation, and transfer hydrogenation reactions catalyzed by transition metal complexes, such as those involving ruthenium (Ru) and iridium (Ir). figshare.comnih.govmdpi.com In these systems, the pyridinol ligand can act as a proton-responsive unit. The hydroxyl group (in the pyridinol tautomer) can serve as a proton donor, while the nitrogen atom and the deprotonated oxygen (in the pyridonate form) can act as a Lewis base or a proton acceptor. researchgate.net

A general mechanism for metal-ligand bifunctional catalysis in hydrogenation is as follows:

Substrate Activation : The metal center and the ligand cooperate to activate a substrate molecule, such as H₂. The pyridonate oxygen can act as an internal base, facilitating the heterolytic cleavage of the H-H bond. researchgate.net This step generates a metal-hydride and a protonated pyridinol ligand.

Hydrogen Transfer : The resulting metal-hydride and the acidic N-H or O-H proton on the ligand are then transferred to an unsaturated substrate (like a ketone or imine) in a concerted, outer-sphere mechanism. rsc.orgrsc.org

Catalyst Regeneration : The catalyst is regenerated by removing the product and coordinating a new substrate molecule, completing the cycle.

The dearomatization and rearomatization of the pyridine ring during these steps can provide a significant thermodynamic driving force for the reaction. rsc.org This bifunctional approach, where the ligand is not merely a spectator but an active participant, often leads to catalysts with superior activity and selectivity under milder reaction conditions compared to traditional catalysts. rsc.orgmdpi.com

Kinetic Studies of Chemical Reactions Featuring this compound

Kinetic studies on pyridinol derivatives have often focused on their potent antioxidant activity, specifically their ability to scavenge peroxyl radicals (ROO•), which are key mediators of lipid peroxidation. The reactivity of these compounds is quantified by the inhibition rate constant, kᵢₙₕ, which measures the speed of the reaction between the antioxidant and the radical.

Detailed kinetic investigations have been performed on various 3-pyridinol derivatives through methods like inhibited autoxidation of styrene. nih.govbeilstein-journals.org These studies reveal that the antioxidant capacity is highly dependent on the substituents on the pyridine ring. Electron-donating groups generally increase the kᵢₙₕ value by weakening the O-H bond, making hydrogen atom transfer to the peroxyl radical more favorable. beilstein-journals.org

While specific kinetic data for this compound is not extensively reported, data from structurally related 3-pyridinol compounds provide significant insight into its potential reactivity. For instance, studies on amino-substituted pyridinols have shown exceptionally high rate constants, in some cases outperforming α-tocopherol, a benchmark natural antioxidant. researchgate.netnih.gov Tellurium-containing 3-pyridinols have demonstrated absolute rate constants for quenching peroxyl radicals as high as 1 x 10⁷ M⁻¹s⁻¹. researchgate.netnih.gov In contrast, pyridinol analogs of acetaminophen (B1664979) show a lower, yet still significant, reactivity. nih.gov

The following table presents kinetic data for the reaction of various pyridinol and reference phenolic antioxidants with peroxyl radicals.

| Compound | Substituents | kᵢₙₕ (M⁻¹s⁻¹) | Experimental Conditions | Reference |

| 3-Pyridinol Analog of Acetaminophen | 2-Acetamido | 1.0 x 10⁵ | Styrene Autoxidation | nih.gov |

| 2-Amino-6-methoxy-3-pyridinol | 2-NH₂, 6-OCH₃ | 3.2 x 10⁶ | Styrene Autoxidation | nih.gov |

| 2-(Dimethylamino)-6-methoxy-3-pyridinol | 2-N(CH₃)₂, 6-OCH₃ | 7.4 x 10⁶ | Styrene Autoxidation | beilstein-journals.org |

| Tellurium-containing 3-Pyridinol | 2-Alkyltelluro | up to 1.0 x 10⁷ | Styrene Autoxidation | researchgate.netnih.gov |

| α-Tocopherol (Vitamin E) | - | 3.2 x 10⁶ | Styrene Autoxidation | nih.gov |

| Butylated Hydroxytoluene (BHT) | - | 1.4 x 10⁵ | Styrene Autoxidation | nih.gov |

This table is interactive. Data is compiled from multiple sources for comparison.

These kinetic results underscore the high reactivity of the 3-pyridinol scaffold as a radical-trapping antioxidant. The butoxy group at the 2-position of this compound, being an electron-donating group, is expected to confer significant antioxidant activity to the molecule.

Mechanistic Profiling of Biological Interactions in In Vitro Systems

The biological interactions of this compound and related pyridinol compounds have been investigated in various in vitro systems, revealing mechanisms primarily centered on antioxidant activity and interactions with specific cellular targets.

The principal in vitro biological action identified for the 3-pyridinol scaffold is its function as a chain-breaking antioxidant. researchgate.netnih.gov The mechanism involves the donation of a hydrogen atom from the 3-hydroxyl group to a lipid peroxyl radical (LOO•), thereby neutralizing the radical and terminating the propagation phase of lipid peroxidation. This process generates a pyridinoxyloxyl radical, which is stabilized by resonance and is generally less reactive, preventing it from initiating new oxidation chains. In some systems, particularly those involving organochalcogen (selenium or tellurium) substituents, the antioxidant can be regenerated by a co-antioxidant like N-acetylcysteine, establishing a catalytic antioxidant cycle. researchgate.netnih.gov

Beyond general antioxidant effects, pyridinol derivatives have been profiled for more specific biological interactions. Studies on related structures suggest they can function as inhibitors of enzymes or modulators of signaling pathways. For instance, various pyridinone derivatives (the tautomeric form of pyridinols) have been evaluated for anticancer activity, with mechanisms including the inhibition of kinases like Met kinase or enzymes like topoisomerase IIα. nih.govacs.orgnih.gov The mode of action for topoisomerase II poisons, for example, involves stabilizing the enzyme-DNA cleavage complex, which ultimately leads to apoptosis in cancer cells. nih.govacs.org

The lipophilicity imparted by the butoxy group in this compound would likely enhance its ability to penetrate cellular membranes and interact with intracellular targets.

The table below summarizes key in vitro mechanistic findings for the pyridinol chemical class.

| Biological Interaction | Mechanism of Action | In Vitro Model System | Target Compound Class | Reference |

| Radical Scavenging | Hydrogen atom transfer from the 3-OH group to peroxyl radicals. | Azo-initiated peroxidation of linoleic acid; Styrene autoxidation. | 3-Pyridinols | researchgate.netnih.govnih.gov |

| Catalytic Antioxidant Activity | Regeneration of the pyridinol by a thiol co-antioxidant (e.g., N-acetylcysteine). | Two-phase water/chlorobenzene system with a thiol reducing agent. | Tellurium-containing 3-pyridinols | researchgate.netnih.gov |

| Topoisomerase IIα Inhibition | Non-intercalative poisoning, stabilization of the enzyme-DNA complex. | Human breast cancer cell lines (e.g., T47D). | Indeno[1,2-b]pyridinols | nih.govacs.org |

| Kinase Inhibition | Binding to the ATP-binding pocket of the kinase domain. | GTL-16 gastric carcinoma cell line; Met kinase assay. | Pyridinone derivatives | nih.gov |

Theoretical and Computational Chemistry Studies of 2 Butoxypyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental tools for predicting the behavior of molecules at the atomic level. nih.govroutledge.commdpi.comepstem.net These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. From this, a wide range of properties, including reactivity, can be inferred.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that determines the electronic structure of many-body systems. wikipedia.org It is favored for its balance of accuracy and computational cost, making it applicable to a broad range of molecules. wikipedia.orgmdpi.com For a molecule like 2-Butoxypyridin-3-OL, DFT would be employed to calculate its ground-state geometry, the distribution of electron density, and the energies of its molecular orbitals.

Key applications of DFT would include:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule. This involves finding the minimum energy structure on the potential energy surface. For this compound, this would define the bond lengths, bond angles, and dihedral angles, such as the orientation of the butoxy group relative to the pyridine (B92270) ring.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Reactivity Descriptors: DFT can be used to calculate various parameters that predict how the molecule will react. mdpi.com These include electronegativity, chemical hardness, and softness, which provide insights into the molecule's tendency to donate or accept electrons.

Spectroscopic Analysis: Theoretical vibrational frequencies (IR and Raman spectra) and NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. nih.govmdpi.com

For instance, a study on other heterocyclic compounds used the B3LYP functional with a 6-311G++(d,p) basis set to successfully calculate quantum chemical parameters and correlate them with experimental outcomes. nih.gov A similar approach for this compound would yield valuable data on its electronic characteristics.

Hypothetical DFT Data for a Substituted Pyridine Derivative: This table is for illustrative purposes and is based on general findings for similar molecules, not on specific calculations for this compound.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |

Exploration of Potential Energy Surfaces

A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its atomic coordinates. pku.edu.cn For a chemical reaction or conformational change, the PES maps out all possible geometries and their corresponding energies, revealing the most likely pathways.

For this compound, exploring the PES would be crucial for understanding:

Conformational Isomers: The butoxy group can rotate around its bond to the pyridine ring, leading to different conformers (rotamers). A PES scan would identify the most stable conformers and the energy barriers between them.

Reaction Mechanisms: If this compound were to participate in a chemical reaction, such as proton transfer from the hydroxyl group, the PES would map the entire reaction path. This includes identifying transition states—the high-energy structures that must be passed through for the reaction to occur. The energy of the transition state determines the activation energy and thus the reaction rate.

Computational studies on other reactive systems have used high-level methods to map out the PES, identifying intermediates and transition states that govern the reaction's outcome. pku.edu.cn

Molecular Modeling and Simulation Techniques

While quantum chemical calculations focus on the electronic structure of a single molecule, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions within a larger system, often including solvent molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules.

For this compound, MD simulations would be particularly useful for:

Conformational Sampling: While PES explorations identify stable conformers, MD simulations show how the molecule dynamically transitions between these states at a given temperature. This is crucial for understanding the flexibility of the butoxy chain.

Solvation Effects: Placing the molecule in a simulated box of solvent (e.g., water) allows for the study of how solvent molecules arrange around the solute and how hydrogen bonds (involving the hydroxyl group and pyridine nitrogen) influence its conformation and dynamics.

Interaction with Biomolecules: If this compound were being studied as a potential drug candidate, MD simulations could model its interaction with a target protein, providing insights into binding stability and modes of interaction. nih.gov

Studies on other small molecules have used MD simulations of 20 to 500 nanoseconds to analyze the stability of ligand-protein complexes and understand the dynamics of their interaction. nih.gov

Typical Parameters for an MD Simulation:

| Parameter | Typical Value/Setting |

|---|---|

| Force Field | AMBER, CHARMM, OPLS |

| Solvent Model | TIP3P, SPC/E (for water) |

| Simulation Time | 50 - 500 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

Monte Carlo Simulations in Complex Systems

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are often used to study complex systems with many degrees of freedom. Unlike MD, which follows a deterministic trajectory, MC simulations explore the conformational space by making random changes to the system's state and accepting or rejecting these changes based on their energy.

For a system containing this compound, MC simulations could be used to:

Thermodynamic Properties: Calculate thermodynamic averages, such as the average energy or heat capacity of a system, by sampling a vast number of molecular configurations.

Phase Equilibria: Simulate the behavior of this compound in a mixture with other substances to predict properties like solubility or partitioning between different phases.

MC methods are particularly powerful for overcoming energy barriers and exploring a wider range of the conformational landscape than might be accessible in a typical MD simulation timeframe.

Finite Element Modeling for System Interactions

Finite Element Modeling (FEM) is a numerical technique used for finding approximate solutions to boundary value problems for partial differential equations. While more common in solid mechanics and engineering, it has applications in chemistry for studying continuum phenomena.

In the context of this compound, FEM is less likely to be used for studying the molecule itself but could be applied to systems where it is a component:

Material Science: If this compound were incorporated into a polymer or other material, FEM could be used to model the mechanical properties of the bulk material, such as its response to stress and strain.

Diffusion Processes: FEM can model the diffusion of small molecules through a medium, for example, the release of this compound from a drug delivery matrix.

Machine Learning Approaches in Pyridinol Computational Chemistry

The application of machine learning (ML) is revolutionizing computational chemistry by enabling rapid prediction of molecular properties and reaction outcomes, often bypassing the need for expensive quantum mechanical calculations for every new compound. For pyridinol derivatives like this compound, ML models can be trained on existing datasets of related molecules to predict various characteristics.

One major application of ML is in the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the chemical structure (represented by molecular descriptors) and a specific property or activity. For this compound, a QSPR model could be developed to predict its stability, solubility, or other physicochemical properties. The process would involve:

Generating a dataset of pyridinol derivatives with known experimental or high-level computational data for the property of interest.

Calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) for each molecule in the dataset.

Using ML algorithms such as multiple linear regression, support vector machines, or neural networks to build a predictive model.

Validating the model using external test sets to ensure its predictive power.

Another emerging area is the use of ML for predicting reaction outcomes and identifying novel reaction pathways. For a molecule like this compound, an ML model trained on a large database of known chemical reactions could predict its likely products when subjected to a given set of reactants and conditions. These models can learn the complex patterns of chemical reactivity from the data, often identifying subtle electronic and steric effects that govern the reaction course.

The table below illustrates the type of data that could be used to train an ML model for predicting a property like aqueous solubility for a series of pyridinol derivatives, including this compound.

| Compound | Molecular Weight ( g/mol ) | LogP | Number of H-Bond Donors | Predicted Solubility (LogS) |

| 2-Methoxypyridin-3-ol | 125.13 | 0.85 | 1 | -1.5 |

| 2-Ethoxypyridin-3-ol | 139.15 | 1.25 | 1 | -1.8 |

| This compound | 167.21 | 2.05 | 1 | -2.4 (Predicted) |

| 2-Benzyloxypyridin-3-ol | 201.22 | 2.60 | 1 | -2.9 |

Note: The solubility values are for illustrative purposes to show how an ML model would make a prediction based on descriptors. They are not experimental data.

While the direct application of ML to this compound is not yet documented in published literature, the established success of these methods for other organic molecules, including pyridine derivatives, indicates their significant potential. Future work will likely involve creating large, curated datasets that include pyridinol compounds to train more accurate and specific ML models for predicting their stability, reactivity, and biological activities.

Advanced Analytical Methodologies for Characterization of 2 Butoxypyridin 3 Ol and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental in the analysis of 2-Butoxypyridin-3-OL, enabling the separation of the target compound from starting materials, by-products, and other impurities that may arise during synthesis or storage. The choice of technique depends on the volatility and polarity of the compound.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds. For this compound, GC can effectively assess its purity. When coupled with a Mass Spectrometry (MS) detector (GC-MS), it provides not only separation but also identification of the individual components based on their mass-to-charge ratio. core.ac.uk The analysis of related volatile organic compounds by GC-MS often utilizes a capillary column, such as a HP-5MS, with helium as the carrier gas. notulaebotanicae.ro The temperature of the column is typically programmed to increase gradually, allowing for the separation of compounds with different boiling points. notulaebotanicae.ro

GC-MS analysis is invaluable for identifying trace impurities and degradation products. The identification of separated components is achieved by comparing their mass spectra with established libraries, such as the NIST library. core.ac.uk

Table 1: Illustrative GC-MS Parameters for Analysis of Pyridine (B92270) Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm; 0.25 µm film) notulaebotanicae.ro | Provides separation based on polarity and boiling point. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) notulaebotanicae.ro | Transports the sample through the column. |

| Injector Temp. | 280 °C notulaebotanicae.ro | Ensures rapid volatilization of the sample. |

| Oven Program | Initial 40°C, ramped to 280°C notulaebotanicae.ro | Separates compounds with varying volatilities. |

| Detector | Mass Selective Detector (MS) | Identifies and quantifies separated components. |

| Ionization Mode | Electron Ionization (EI) at 70 eV notulaebotanicae.ro | Fragments molecules into characteristic patterns. |

High-Performance Liquid Chromatography (HPLC)

For compounds that may not be sufficiently volatile or that are thermally sensitive, High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment and purification. researchgate.net Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is commonly employed for purifying related heterocyclic compounds like butoxy-pyridinamine derivatives. epo.org

A typical HPLC system for analyzing this compound would involve injecting the sample dissolved in a suitable solvent onto a C18 column. nih.gov The separation is achieved by eluting with a mobile phase, often a mixture of acetonitrile (B52724) and water, which can be run under isocratic (constant composition) or gradient (varying composition) conditions. nih.gov Detection is commonly performed using a UV detector, as the pyridine ring possesses a chromophore that absorbs UV light. itwreagents.com

Table 2: Representative HPLC Conditions for Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov | Nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water mixture nih.gov | Polar mobile phase to elute compounds based on polarity. |

| Flow Rate | 1.0 mL/min | Controls the speed of separation and retention times. |

| Detection | UV-Vis Detector (e.g., at 254 nm or 270 nm) | Monitors the column effluent for UV-absorbing compounds. |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound. For instance, ¹H NMR data has been used to confirm the structure of related bromo-butoxy-pyridinamine derivatives. epo.org

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the butoxy side chain, and the hydroxyl proton. The chemical shift, integration (area under the peak), and multiplicity (splitting pattern) of each signal are used to assign it to a specific proton or group of protons in the molecule.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.0 - 8.2 | Doublet | 1H | Aromatic H (position 6) |

| ~ 7.0 - 7.2 | Multiplet | 2H | Aromatic H (positions 4, 5) |

| ~ 5.0 - 6.0 | Singlet (broad) | 1H | -OH |

| ~ 4.3 - 4.5 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~ 1.7 - 1.9 | Sextet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~ 1.4 - 1.6 | Sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. itwreagents.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H group, the aromatic C-H and C=C/C=N bonds of the pyridine ring, the aliphatic C-H bonds of the butoxy group, and the C-O ether linkage. itwreagents.comdrawellanalytical.com

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 (broad) | O-H Stretch | Hydroxyl (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2960 - 2850 | C-H Stretch | Aliphatic (Butoxy Group) |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. itwreagents.com This technique is particularly useful for compounds containing chromophores, such as the pyridine ring in this compound. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, provides information about the electronic structure of the molecule. researchgate.net The position and intensity of the absorption maxima (λ_max) are characteristic of the conjugated system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure. chemguide.co.uk

For this compound (C₉H₁₃NO₂), the molecular weight is 167.20 g/mol . In an MS experiment using electron ionization (EI), the molecule will form a molecular ion (M⁺) with an m/z value corresponding to its molecular weight. This molecular ion is often unstable and breaks down into smaller, charged fragments. chemguide.co.uk The fragmentation pattern is a reproducible fingerprint that helps to confirm the structure. Common fragmentation pathways for alcohols and ethers include alpha-cleavage and the loss of stable neutral molecules like water or alkenes. libretexts.org

Table 5: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 167 | [C₉H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 111 | [C₅H₅NO₂]⁺ | Loss of butene (C₄H₈) via rearrangement |

| 95 | [C₅H₅NO]⁺ | Loss of butoxy radical (•OC₄H₉) |

| 94 | [C₅H₄NO]⁺ | Loss of butoxy radical followed by H• loss |

Electrochemical Methods for Redox Behavior Profiling

Electrochemical methods are pivotal in characterizing the redox properties of heterocyclic molecules like this compound. These techniques provide detailed insights into the electron transfer processes, potential reactivity, and the influence of molecular structure on electrochemical behavior. The pyridine ring, being a π-deficient aromatic system due to the electronegative nitrogen atom, has characteristic electrochemical properties that are further modulated by substituents. mdpi.com The presence of an electron-donating hydroxyl group and a butoxy group on the this compound ring is expected to significantly influence its redox profile.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are among the most common techniques employed for this purpose. These methods involve applying a varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current.

Cyclic Voltammetry (CV) is a powerful technique for probing the mechanisms of redox reactions. A typical CV experiment for a pyridin-3-ol derivative would reveal key parameters about its oxidation and reduction events. The resulting plot of current versus potential, a voltammogram, provides information on the potential at which the species is oxidized or reduced. The reversibility of the reaction can be assessed by the separation of the anodic (oxidation) and cathodic (reduction) peak potentials and the ratio of their peak currents. For many pyridine derivatives, the electrochemical profile can be irreversible, indicating that the initial electron transfer is followed by chemical reactions. mdpi.com

The electrochemical behavior of substituted pyridines is highly dependent on the experimental conditions, particularly the pH of the electrolyte, due to the presence of proton-labile groups like the hydroxyl function. mdpi.com The oxidation of a hydroxyl-substituted pyridine often involves the transfer of both electrons and protons, making its potential pH-dependent.

Table 1: Illustrative Cyclic Voltammetry Parameters for Pyridinol Derivatives

This table outlines typical parameters obtained from a cyclic voltammetry analysis of a substituted pyridinol in an aqueous buffer solution.

| Parameter | Symbol | Typical Value/Observation | Significance |

| Anodic Peak Potential | Epa | +0.6 to +1.0 V vs. Ag/AgCl | Potential at which oxidation occurs. Influenced by electron-donating/withdrawing nature of substituents. |

| Cathodic Peak Potential | Epc | Variable / Often Absent | Potential at which reduction of the oxidized species occurs. Absence indicates an irreversible or quasi-reversible process. |

| Peak Potential Separation | ΔEp | > 59/n mV (where n=no. of electrons) | Indicates the reversibility of the electron transfer process. Larger values suggest irreversibility or slow kinetics. |

| Anodic Peak Current | Ipa | Dependent on concentration & scan rate | Proportional to the concentration of the electroactive species and the square root of the scan rate for diffusion-controlled processes. |

| Scan Rate Dependence | Ipa vs. v¹/² | Linear Relationship | A linear plot of peak current versus the square root of the scan rate indicates the redox process is controlled by diffusion of the analyte to the electrode surface. |

Note: The values presented are illustrative for a generic pyridinol derivative and can vary significantly based on specific substituents, solvent, electrolyte, and electrode material.

Differential Pulse Voltammetry (DPV) offers higher sensitivity and better resolution than CV, making it suitable for quantitative analysis. By superimposing potential pulses on a linear potential ramp, DPV effectively minimizes the background charging current, resulting in well-defined peaks whose heights are directly proportional to the analyte concentration. This technique is particularly useful for determining the oxidation potential of this compound and its derivatives with high precision.

Research on various pyridine derivatives has shown that their redox properties can be systematically "engineered" by modifying their substitution patterns. mdpi.com For instance, the introduction of electron-donating groups, such as the butoxy and hydroxyl groups in this compound, would be expected to lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted pyridine.

Table 2: Research Findings on the Influence of Substituents on Pyridine Ring Redox Potential

This table summarizes findings from studies on various pyridine derivatives, illustrating the effect of different functional groups on their electrochemical oxidation.

| Compound Class | Substituent Type | Position | Effect on Oxidation Potential | Reference |

| Pyridin-3-ol Derivatives | Hydroxyl (-OH) | 3 | Lowers potential; process is often pH-dependent | mdpi.com |

| Alkoxy-substituted Pyridines | Alkoxy (-OR) | 2 or 4 | Lowers potential due to electron-donating resonance effect | mdpi.com |

| Aminopyridines | Amino (-NH₂) | 2 or 4 | Significantly lowers oxidation potential | mdpi.com |

| Halogenated Pyridines | Chloro (-Cl) | 3, 4 | Increases potential due to electron-withdrawing inductive effect | mdpi.com |

The comprehensive profiling of this compound's redox behavior through these electrochemical methods is crucial for understanding its electronic structure and predicting its behavior in various chemical and biological systems.

Structure Activity Relationship Sar Studies of 2 Butoxypyridin 3 Ol Derivatives

Design Principles for Investigating Structural Modifications

The design of new derivatives of 2-Butoxypyridin-3-OL is guided by established medicinal chemistry principles. The primary objective is to understand how different functional groups and structural motifs influence the compound's interaction with its biological target. Key design strategies often involve:

Modification of the Butoxy Side Chain: Alterations to the length, branching, and introduction of cyclic structures within the butoxy group can impact lipophilicity and steric interactions within the binding pocket of a target protein.

Substitution on the Pyridine (B92270) Ring: The introduction of various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions on the pyridine ring can modulate the electronic properties and hydrogen bonding capacity of the molecule. nih.gov

Modification of the Hydroxyl Group: Esterification or etherification of the 3-hydroxyl group can influence the compound's polarity and its ability to act as a hydrogen bond donor.

Introduction of Bioisosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties can help to fine-tune the compound's activity and metabolic stability.

A systematic approach to these modifications allows for the construction of a library of derivatives. The subsequent evaluation of these compounds provides a comprehensive SAR landscape, highlighting which structural changes lead to enhanced or diminished biological effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. crpsonline.com For this compound derivatives, 2D and 3D QSAR models can be developed to predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates. researchgate.net These models are built using a training set of compounds with known biological activities and are validated using a separate test set. nih.gov

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that correlates the biological activity of a set of molecules with their steric and electrostatic fields. nih.gov In the context of this compound derivatives, a CoMFA model would be generated by aligning the molecules and calculating their interaction energies with a probe atom on a 3D grid. The resulting data is then analyzed using partial least squares (PLS) to generate a QSAR equation. globalresearchonline.net The output of a CoMFA analysis is often visualized as contour maps, where different colored regions indicate areas where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. mdpi.com

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR technique that, like CoMFA, relates the 3D structure of molecules to their biological activity. mdpi.com However, CoMSIA calculates similarity indices at each grid point using a Gaussian-type function, which provides a smoother and more interpretable representation of the molecular fields. mdpi.com In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govmdpi.com This broader range of descriptors can often lead to more robust and predictive QSAR models for this compound derivatives. globalresearchonline.net The results are also presented as contour maps, providing a visual guide for designing new compounds with improved activity. mdpi.com

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov For this compound derivatives, docking studies can provide valuable insights into the binding mode and the key interactions that stabilize the ligand-protein complex. uomustansiriyah.edu.iqfrontiersin.org These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com

The process involves generating a 3D model of the target protein and then computationally "docking" the this compound derivatives into the active site. The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on their predicted binding affinity. researchgate.net The results of molecular docking can help to:

Identify the most likely binding pose of the active compounds.

Elucidate the specific amino acid residues involved in the interaction. mdpi.com

Explain the observed SAR trends at a molecular level.

Guide the design of new derivatives with improved binding affinity. nih.gov

Analysis of the ligand-target interactions from docking studies can reveal critical information. For instance, it might show that the 3-hydroxyl group of this compound forms a crucial hydrogen bond with a specific residue in the active site, while the butoxy chain occupies a hydrophobic pocket. This information is invaluable for the rational design of more potent analogs. frontiersin.org

Correlation of Structural Features with Observed Biological Activities in Controlled In Vitro Models

The ultimate validation of any SAR study comes from the correlation of the structural modifications with experimentally observed biological activities in controlled in vitro models. researchgate.net By systematically testing the synthesized this compound derivatives in relevant biological assays, researchers can establish a direct link between chemical structure and biological function. mdpi.comnih.gov

For example, if the derivatives are being investigated as potential enzyme inhibitors, their IC50 values (the concentration required to inhibit 50% of the enzyme's activity) would be determined. These values can then be correlated with the structural features of each derivative.

A hypothetical in vitro study might reveal the following trends:

Alkyl Chain Length: Increasing the length of the alkoxy chain from butoxy to hexoxy leads to a decrease in IC50, suggesting a favorable hydrophobic interaction.

Pyridine Ring Substitution: The introduction of an electron-withdrawing group, such as a chloro or nitro group, at the 5-position of the pyridine ring enhances activity, indicating the importance of electronic effects. nih.gov

Hydroxyl Group Modification: Masking the 3-hydroxyl group as a methyl ether results in a significant loss of activity, confirming its role as a key hydrogen bond donor. nih.gov

These experimental findings, when combined with the insights from QSAR and molecular docking, provide a comprehensive understanding of the SAR of this compound derivatives and pave the way for the development of optimized lead compounds. researchgate.net

Table of Hypothetical In Vitro Activity Data for this compound Derivatives

| Compound | R1 (at C2) | R2 (at C5) | IC50 (µM) |

| This compound | -O(CH2)3CH3 | H | 10.5 |

| 2-Hexoxypyridin-3-OL | -O(CH2)5CH3 | H | 5.2 |

| 5-Chloro-2-butoxypyridin-3-OL | -O(CH2)3CH3 | Cl | 2.1 |

| 5-Nitro-2-butoxypyridin-3-OL | -O(CH2)3CH3 | NO2 | 1.5 |

| 3-Methoxy-2-butoxypyridine | -O(CH2)3CH3 | H (OH at C3 is -OCH3) | > 50 |

Advanced Research Applications and Potential Areas for 2 Butoxypyridin 3 Ol in Chemical Science

Development of Chemical Probes for Molecular Recognition Studies

The field of molecular recognition, which focuses on the specific binding between molecules, is fundamental to understanding biological processes and developing new diagnostic and therapeutic tools. fiveable.me Chemical probes are essential instruments in these studies, allowing researchers to investigate and modulate the function of biological targets. ub.eduumontpellier.fr Aptamers, which are short RNA or single-stranded DNA oligonucleotides, are a class of molecular recognition probes that bind to their targets with high affinity and specificity. nih.gov The development of efficient methods to discover and synthesize bioactive molecules that can serve as chemical probes is a key goal in computer-aided drug design (CADD). ub.edu

The unique structure of 2-Butoxypyridin-3-OL, featuring both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting pyridinyl nitrogen, makes it an interesting candidate for the development of novel chemical probes. These functional groups can participate in specific non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition. scielo.br The butoxy group provides a degree of lipophilicity that can be tailored to enhance membrane permeability and target engagement. Researchers are exploring how modifications to the this compound scaffold can lead to the creation of selective probes for various biological targets, including proteins and nucleic acids. pku.edu.cn

Investigation as Ligands in Catalysis and Coordination Chemistry

In the realm of coordination chemistry, ligands play a pivotal role in determining the properties and reactivity of metal complexes. mjfbhatkuli.org The search for new ligands is driven by the need for more efficient and selective catalysts for a wide range of chemical transformations. rsc.org Pyridonate ligands, a class of compounds that includes this compound, have shown considerable promise in 3d transition metal catalysis. rsc.org

The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group in this compound can act as a bidentate chelating ligand, forming stable complexes with various metal ions. atlanticoer-relatlantique.ca The electronic properties of the pyridine ring and the steric bulk of the butoxy group can be systematically varied to fine-tune the catalytic activity of the resulting metal complexes. Researchers are investigating the use of this compound and its derivatives in a variety of catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations. The ability to create a diverse library of these ligands allows for the high-throughput screening of catalysts to identify optimal systems for specific applications. nih.gov

Exploration in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry is the study of chemical systems composed of a discrete number of assembled molecular subunits or components. mdpi.com A key aspect of this field is host-guest chemistry, which involves the formation of complexes between a host molecule with a cavity and a guest molecule that fits within it. fiveable.me These interactions are driven by non-covalent forces and are the basis for applications in areas such as drug delivery, sensing, and separation. rsc.org

Potential in Materials Science Research and Functional Molecules

The development of new materials with tailored properties is a major focus of materials science research. Functional molecules, which are the building blocks of these materials, are designed to exhibit specific physical or chemical properties. The unique combination of a polar pyridinol head group and a nonpolar butoxy tail in this compound makes it an amphiphilic molecule with the potential to self-assemble into ordered structures such as micelles, vesicles, and liquid crystals.

These self-assembled structures can serve as templates for the synthesis of nanostructured materials or can themselves exhibit interesting optical, electronic, or magnetic properties. For instance, the incorporation of metal ions into these assemblies could lead to the formation of new coordination polymers with applications in catalysis or gas storage. Furthermore, the ability to modify the chemical structure of this compound provides a route to fine-tune the properties of the resulting materials.

Role in Mechanistic Enzymology and Inhibitor Design

Mechanistic enzymology aims to understand the intricate details of how enzymes catalyze biochemical reactions. utexas.edunih.govcnr.it This knowledge is crucial for the design of enzyme inhibitors, which are important tools in drug discovery. nih.gov Many drugs on the market act by inhibiting specific enzymes. nih.gov

α-glucosidase Inhibition: α-Glucosidase is an enzyme that plays a key role in carbohydrate digestion by breaking down complex carbohydrates into glucose. herbmedpharmacol.comipb.ac.id Inhibitors of this enzyme can help to control blood sugar levels, making them a target for the development of anti-diabetic drugs. researchgate.netmdpi.com Research has shown that various heterocyclic compounds can act as α-glucosidase inhibitors. ipb.ac.idnih.gov The structural features of this compound, particularly the hydroxylated pyridine ring, suggest its potential as a scaffold for the design of novel α-glucosidase inhibitors. By synthesizing and screening a library of derivatives, researchers can identify compounds with potent and selective inhibitory activity.

Phosphatidylcholine-specific phospholipase C Inhibition: Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme involved in cell signaling and proliferation. nih.govfrontiersin.org Its dysregulation has been implicated in various cancers. rsc.org Therefore, inhibitors of PC-PLC are being investigated as potential anticancer agents. oncotarget.complos.org Studies have shown that certain small molecules can inhibit PC-PLC activity and reduce tumor growth. nih.govoncotarget.com The development of new PC-PLC inhibitors is an active area of research, and the this compound scaffold could provide a starting point for the design of such compounds.

Tubulin Polymerization Inhibition: Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division. cytoskeleton.com Inhibitors of tubulin polymerization can disrupt this process and lead to cell death, making them effective anticancer drugs. nih.govnih.govmdpi.com Several classes of molecules, including some containing indole-3-glyoxylamide (B122210) structures, have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site. nih.govacs.org The pyridinol core of this compound could be incorporated into new chemical entities designed to target the tubulin protein.

Application in Separation Science, e.g., Actinide/Lanthanide Separation

The separation of actinides from lanthanides is a significant challenge in the management of used nuclear fuel. digitellinc.com Developing efficient and selective methods for this separation is crucial for reducing the long-term radiotoxicity of nuclear waste. nih.gov Solvent extraction using ligands that can selectively bind to actinides over lanthanides is a promising approach. oecd-nea.org

Nitrogen-containing heterocyclic ligands, such as those derived from phenanthroline and bipyridine, have shown good selectivity for actinides. nih.govrsc.org The 2-pyridyl group in this compound is a key structural motif in some of these selective extractants. The presence of the butoxy group can enhance the solubility of the ligand and its metal complexes in the organic phase used in solvent extraction. Research is ongoing to design and synthesize new ligands based on the this compound framework to improve the efficiency and selectivity of actinide/lanthanide separation.

Utility as Non-Viral Transfection Agents for Oligonucleotide Delivery

Gene therapy, which involves the introduction of nucleic acids into cells to treat diseases, holds immense promise. slideshare.net A key challenge in this field is the development of safe and effective delivery systems, known as vectors, to transport the therapeutic oligonucleotides into cells. nih.gov While viral vectors are efficient, they can have safety concerns. nih.gov This has led to a growing interest in the development of non-viral vectors, such as cationic liposomes and polymers. nih.govinsights.bioresearchgate.net

Cationic lipids are amphiphilic molecules that can self-assemble with nucleic acids to form nanoparticles called lipoplexes. nih.gov The pyridinium (B92312) moiety, which can be derived from this compound, can be incorporated into the headgroup of a cationic lipid. The positive charge of the pyridinium group can interact with the negatively charged phosphate (B84403) backbone of oligonucleotides, while the butoxy tail can contribute to the formation of the lipid bilayer. By optimizing the structure of these cationic lipids, it may be possible to develop efficient and non-toxic non-viral vectors for the delivery of therapeutic oligonucleotides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.